molecular formula C12H21NO4 B6285589 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1496952-31-8

2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Cat. No.: B6285589
CAS No.: 1496952-31-8
M. Wt: 243.30 g/mol
InChI Key: QQBDACXOPPCASC-UHFFFAOYSA-N
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Description

2-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 2-position. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical and peptide synthesis . Its molecular formula is inferred as C₁₂H₂₁NO₄ (based on structural analysis), with a molecular weight of approximately 259.3 g/mol.

Properties

CAS No.

1496952-31-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

QQBDACXOPPCASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1C(=O)O

Purity

91

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The amine protection step employs di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative procedure involves:

  • Dissolving 2-(aminomethyl)cyclopentane-1-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Adding sodium carbonate (Na₂CO₃) to maintain a pH of 8–9, followed by Boc₂O at 0–5°C.

  • Stirring the mixture at room temperature for 12–24 hours.

The carboxylic acid group may interfere with Boc protection, necessitating temporary esterification. For example, methyl ester formation via methanol and HCl precedes Boc protection, with subsequent hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.

Table 1: Direct Boc Protection Parameters

ParameterDetailsYieldSource
BaseNa₂CO₃ or triethylamine (TEA)62–78%
Solvent SystemDioxane/water or THF/water
Temperature0°C (initial), RT (stirring)
Deprotection AgentLiOH (for ester hydrolysis)

Cyclopentane Ring Construction via Cyclization Reactions

When the aminomethyl cyclopentanecarboxylic acid precursor is unavailable, ring-forming strategies become essential. Patent WO2008138621A2 outlines a multi-step approach starting from dimethylmaleic anhydride.

Key Steps in Ring Formation

  • Alkylation : Reacting dimethylmaleic anhydride with a glycine-derived synthon to introduce the aminomethyl group.

  • Cyclization : Using a base (e.g., potassium tert-butoxide) to form the cyclopentane ring via intramolecular aldol condensation.

  • Functionalization : Introducing the Boc group post-cyclization under standard conditions.

This method addresses stereochemical challenges by leveraging chiral auxiliaries or asymmetric catalysis, yielding enantiomerically pure products.

Table 2: Ring Construction Metrics

StepReagents/ConditionsYieldSource
AlkylationGlycine synthon, DMF, 50°C45%
CyclizationKOtBu, THF, -78°C to RT60%
Boc ProtectionBoc₂O, TEA, DCM85%

Functional Group Interconversion Strategies

Alternative routes convert existing functional groups into the target moieties. For example:

Nitrile Hydrolysis to Carboxylic Acid

  • Starting with 2-(Boc-amino)methylcyclopentane-1-carbonitrile.

  • Hydrolyzing the nitrile to a carboxylic acid using concentrated HCl or H₂SO₄ at reflux.

Reductive Amination

  • Reacting cyclopentane-1-carboxaldehyde with Boc-protected methylamine.

  • Using sodium cyanoborohydride (NaBH₃CN) in methanol to form the aminomethyl group.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Reactors : Enhance mixing and temperature control during Boc protection, reducing reaction times by 50% compared to batch processes.

  • Crystallization Techniques : Use of ethanol/water mixtures to isolate the product with >99% purity.

  • Quality Control : HPLC and NMR ensure compliance with pharmaceutical standards, detecting impurities at <0.1%.

Stereochemical Considerations

The cis/trans configuration of the aminomethyl and carboxylic acid groups significantly impacts biological activity. Enantioselective synthesis methods include:

  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of ketone intermediates to set the stereocenter.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield
Direct Boc ProtectionShort synthesis (2 steps)Precursor availability62–78%
Ring ConstructionNo precursor dependencyMulti-step, lower yields45–60%
Industrial ProcessHigh scalability, puritySpecialized equipment80–90%

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity during synthesis. Removal occurs under acidic conditions:

Reagent/Condition Reaction Outcome Applications
Trifluoroacetic acid (TFA)Cleaves Boc group via acidolysis, yielding free amine (2-(aminomethyl)cyclopentane-1-carboxylic acid)Peptide synthesis, functional group interconversion
HCl in dioxane (4 M)Alternative method for Boc removal, forming ammonium chloride intermediateIndustrial-scale deprotection

Key Observations :

  • TFA is preferred due to rapid reaction kinetics (≤1 hr at 25°C) and compatibility with labile substrates.

  • Post-deprotection, the free amine can undergo further functionalization (e.g., acylation, alkylation).

Esterification Reactions

The carboxylic acid reacts with alcohols to form esters, enhancing solubility or enabling downstream reactivity:

Reagent Conditions Product Yield
Methanol + H₂SO₄ (cat.)Reflux, 12 hrMethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate85–92%
Ethanol + DCC/DMAPRT, 24 hrEthyl ester derivative78%

Mechanistic Notes :

  • Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

  • Carbodiimide-mediated coupling (e.g., DCC) minimizes side reactions in polar aprotic solvents.

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions, forming amides critical to drug design:

Coupling Reagent Base Product Efficiency
EDCl/HOBtDIPEAAmide with primary/secondary amines (e.g., benzylamine)90–95%
HATUNMMHigh-purity amides for bioactive molecules88%

Optimization Strategies :

  • HOBt/EDCl : Reduces racemization compared to traditional carbodiimides.

  • Microwave-assisted synthesis : Reduces reaction time to ≤30 min with comparable yields.

Oxidation and Reduction

The cyclopentane ring and functional groups undergo redox transformations:

Reaction Type Reagent Product Selectivity
Oxidation (Carboxylic Acid)KMnO₄, H₂O, ΔNo reaction (acid stable under mild conditions)N/A
Reduction (Amide to Amine)LiAlH₄, THF, 0°C2-(aminomethyl)cyclopentane-1-methanol (after Boc deprotection)65%

Limitations :

  • Direct reduction of the carboxylic acid requires prior conversion to an ester or amide.

Cyclopentane Ring Functionalization

The cyclopentane scaffold undergoes stereoselective modifications:

Reaction Conditions Product Stereochemical Outcome
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide derivative (cis:trans = 3:1)Moderate diastereocontrol
HydrogenationH₂, Pd/C, EtOHSaturated cyclopentane (retains Boc and carboxylic acid groups)Full retention

Key Insight :

  • Epoxidation regioselectivity depends on steric hindrance from the Boc-methyl substituent .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related β-amino acids:

Compound Reactivity with EDCl/HOBt Boc Deprotection Rate (TFA)
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid90–95% yield≤1 hr
trans-2-((Boc-amino)methyl)cyclohexane-1-carboxylic acid82% yield1.5 hr
1-Boc-azetidine-3-carboxylic acid75% yield2 hr

Factors Influencing Reactivity :

  • Ring strain : Cyclopentane’s moderate strain enhances nucleophilic reactivity compared to cyclohexane.

  • Steric effects : Bulky substituents near the carboxylic acid slow coupling reactions.

Scientific Research Applications

Medicinal Chemistry

a. Role in Drug Design

The structure of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid allows it to serve as a versatile scaffold in drug design. Its unique cyclopentane ring can enhance the bioactivity of pharmaceutical compounds by improving their binding affinity to biological targets. Research indicates that compounds with cyclopentane moieties often exhibit favorable pharmacokinetic properties, making them suitable candidates for further development in therapeutic applications .

b. Anticancer Research

Recent studies have investigated the anticancer properties of derivatives of this compound. The incorporation of the tert-butoxycarbonyl (Boc) protecting group has been shown to improve the stability and solubility of these derivatives, enhancing their efficacy against various cancer cell lines. This application is particularly promising for developing targeted therapies that minimize side effects typically associated with conventional chemotherapy .

Peptide Synthesis

a. Amino Acid Derivative

As an amino acid derivative, this compound can be utilized in peptide synthesis. The Boc group serves as a protective group that facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis. This property is crucial for constructing complex peptides that may have therapeutic implications, including hormone analogs and enzyme inhibitors .

b. Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated as a building block to create peptides with specific sequences and functionalities. The ability to easily remove the Boc group under mild acidic conditions allows for the selective deprotection of amino acids at various stages of peptide assembly, making it an essential component in modern peptide synthesis techniques .

Organic Synthesis

a. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified through various chemical reactions, including acylation and alkylation, allowing chemists to create diverse derivatives tailored for specific applications. For instance, modifications can lead to compounds with enhanced biological activity or improved physicochemical properties .

b. Development of New Materials

In materials science, derivatives of this compound are being explored for their potential use in creating novel polymers and composites. The cyclopentane structure contributes to unique mechanical properties and thermal stability, which are desirable in advanced material applications .

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-2-hydroxycyclopentanecarboxylic Acid

  • Structure: Cyclopentane ring with amino (-NH₂) at position 1 and hydroxyl (-OH) at position 2.
  • Key Differences: Lacks the Boc-protected amino methyl group, resulting in higher polarity and lower lipophilicity compared to the target compound.
  • Synthesis: Prepared via ammonolysis of bromomethoxy acids, followed by hydrolysis .

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS 192385-99-2)

  • Structure: Boc-protected amino group directly attached to the cyclopentane ring at position 2.
  • Key Differences: Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) vs. the target compound’s C₁₂H₂₁NO₄.
  • Applications : Primarily used as a peptide synthesis intermediate, similar to the target compound, but with distinct spatial constraints.

rac-(1R,2S)-2-({[(tert-Butoxy)carbonyl]amino}methyl)-2,3-dimethylbutanoic Acid

  • Structure: Cyclopentane ring with Boc-protected amino methyl and additional 2,3-dimethyl substituents.
  • Key Differences :
    • Increased steric bulk from methyl groups may hinder solubility and membrane permeability compared to the target compound .
    • The dimethyl configuration could enhance metabolic stability but reduce binding affinity in biological systems.

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic Acid

  • Structure: Cyclopentane with Boc-amino at position 3 and isopropyl at position 1.
  • Key Differences :
    • The isopropyl group introduces significant hydrophobicity, altering pharmacokinetic profiles (e.g., longer half-life) compared to the target compound .
    • Stereochemical complexity (1S,3R configuration) may confer selectivity in enzyme inhibition.

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
Target Compound C₁₂H₂₁NO₄ ~259.3 Boc-amino methyl, carboxylic acid Peptide intermediate, prodrug potential
1-Amino-2-hydroxycyclopentanecarboxylic acid C₆H₁₁NO₃ 161.16 Amino, hydroxyl Serine/threonine analog, enzyme studies
2-((Boc)amino)cyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 Boc-amino, carboxylic acid Peptide synthesis, rigid scaffold
rac-(1R,2S)-Boc-amino methyl-dimethylbutanoic acid C₁₄H₂₄N₂O₄ 284.36 Boc-amino methyl, 2,3-dimethyl Steric hindrance, metabolic stability
(1S,3R)-Boc-amino-isopropylcyclopentanecarboxylic acid C₁₄H₂₅NO₄ 283.36 Boc-amino, isopropyl Hydrophobic, enzyme selectivity

Biological Activity

2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, commonly referred to as Boc-amino acid, is an organic compound featuring a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural properties and potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H21NO4C_{12}H_{21}NO_4, with a molecular weight of approximately 243.3 g/mol. The presence of the Boc group serves as a protective agent for the amino functionality, allowing for selective reactions during synthetic processes.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.3 g/mol
IUPAC NameThis compound
AppearancePowder

General Overview

While specific biological activity data for this compound is limited, it is essential to consider that compounds with similar structural features often exhibit significant biological properties. The presence of the amino group allows for potential interactions with various biological systems, influencing enzyme activity and receptor binding.

Potential Biological Applications

  • Enzyme Interaction : The Boc protection allows researchers to investigate the compound's role in enzyme catalysis without interference from the amino group.
  • Peptide Bond Formation : The compound can serve as an intermediate in peptide synthesis, potentially leading to biologically active peptides.
  • Inhibition Studies : Given its structure, there is potential for this compound to act as an inhibitor or modulator of specific biological targets.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : Research has indicated that similar compounds can exhibit antimicrobial and anti-inflammatory activities. For instance, derivatives of cyclopentane carboxylic acids have shown promise in inhibiting bacterial growth and modulating inflammatory responses .
  • Structure-Activity Relationship (SAR) : A study focusing on structurally related compounds revealed that modifications in the cyclopentane framework significantly influence biological activity. For example, variations in substitution patterns around the cyclopentane ring have been correlated with enhanced binding affinity to target proteins .
  • Comparative Analysis : The following table summarizes notable compounds structurally related to this compound, highlighting their differences and potential biological implications.
Compound NameStructureNotable Differences
1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acidCycloheptane ringLarger ring structure may affect reactivity
N-Boc-1-aminocyclobutanecarboxylic acidCyclobutane ringSmaller ring size alters steric properties
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acidSame cyclopentane frameworkDifferent stereochemistry may influence biological activity
3-((tert-butoxy)carbonyl)aminocyclopentanecarboxylic acidSimilar cyclopentane structureVariation in substitution position affects reactivity

Q & A

Q. What are the critical safety precautions for handling this compound in a laboratory setting?

  • Protocols :
  • PPE : Use nitrile gloves, P95 respirators, and chemical goggles to avoid dermal/ocular exposure (H315, H319 hazards) .
  • Waste Disposal : Collect in sealed containers for incineration; avoid aqueous discharge due to potential aquatic toxicity .

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